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Compound of Interest

1,3-Benzodioxole, 5-
Compound Name:

(methoxymethoxy)-
CAS No.: 111726-43-3
Cat. No.: B171696

Get Quote

Comprehensive Characterization of 1,3-
Benzodioxole, 5-(methoxymethoxy)-
Introduction & Application Context

1,3-Benzodioxole, 5-(methoxymethoxy)- (CAS: 111726-43-3) serves as a protected phenol
derivative. The methoxymethyl (MOM) ether is a robust protecting group, stable against strong
bases and oxidizing agents, yet cleavable under mild acidic conditions. In drug development,
this intermediate is often employed to mask the labile phenolic hydroxyl group of Sesamol
during multi-step lithiation or transition-metal catalyzed cross-coupling reactions.

Accurate characterization is paramount because residual MOM-chloride (a carcinogen) or
unreacted Sesamol can compromise downstream catalytic cycles.

Physicochemical Profile
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Property Data

Chemical Name 1,3-Benzodioxole, 5-(methoxymethoxy)-

MOM-Sesamol; 5-(Methoxymethoxy)-1,3-

Synonyms

ynony benzodioxole
Formula
Molecular Weight 182.17 g/mol
Appearance Colorless to pale yellow oil (or low-melting solid)

N Soluble in DCM, EtOAc, MeOH; Insoluble in
Solubility
Water

Boiling Point ~110-115 °C (at reduced pressure)

Synthesis & Impurity Profiling

Understanding the synthesis vector is essential for anticipating impurities. The standard
preparation involves the reaction of Sesamol with Chloromethyl methyl ether (MOM-CI) in the
presence of a base (DIPEA or NaH).

Key Impurities:

Sesamol (Starting Material): Result of incomplete conversion.

MOM-CI / Formaldehyde: Residual alkylating agents (Genotoxic).

Bis(methoxymethyl) ether: Side product from MOM-CI hydrolysis.

1,3-Benzodioxole: Result of over-reduction (rare).

Diagram 1: Synthesis & Impurity Pathway
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Caption: Reaction pathway for MOM-protection of Sesamol, highlighting critical impurity origins.
Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation. The MOM group introduces distinct
diagnostic signals that must be differentiated from the methylenedioxy ring.

Protocol:

¢ Dissolve 10-15 mg of sample in 0.6 mL CDCls.

e Acquire *H NMR (minimum 400 MHz) with 16 scans.

e Acquire 33C NMR (minimum 100 MHz) with 256 scans.
Diagnostic *H NMR Shifts (CDCls, 400 MHz): | Moiety | Shift (

, ppm) | Multiplicity | Integral | Assignment | | :--- | :--- | :--- | :--- | :--- | | Aromatic H-7 | 6.70 - 6.75
| d(

Hz) | 1H | Ortho to dioxole, meta to MOM | | Aromatic H-4 | 6.55 - 6.60 | d (
Hz) | 1H | Ortho to dioxole, ortho to MOM | | Aromatic H-6 | 6.45 - 6.50 | dd (

Hz) | 1H | Para to dioxole oxygen | | Dioxole -CHz- | 5.90 - 5.95 | s | 2H | Methylenedioxy bridge
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| | MOM -OCH20- | 5.10 - 5.15 | s | 2H | Key ID Peak (Methylene of MOM) | | MOM -OCHs |
3.45 - 3.50 | s | 3H | Methoxy of MOM |

Interpretation Logic:

e The presence of two singlets in the 5.0—6.0 ppm region is the definitive check. The dioxole
singlet is usually sharper and more downfield (~5.9 ppm) than the MOM methylene singlet

(~5.1 ppm).
o Absence of OH: Ensure no broad singlet appears > 5.0 ppm (indicates unreacted Sesamol).

B. Mass Spectrometry (GC-MS | LC-MS)

Method: GC-MS (El, 70 eV) is preferred due to the volatility of the ether. Expected
Fragmentation Pattern:

Molecular lon (

): m/z 182 (often weak).

Base Peak: m/z 152 (Loss of formaldehyde,

).

Sesamol lon: m/z 138 (Loss of MOM group entirely).

Benzodioxole Cation: m/z 121/122.

Chromatographic Purity Methods (HPLC)

For quantitative purity assessment and tracking the clearance of Sesamol, Reverse-Phase
HPLC is recommended.

HPLC Method Parameters:
e Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 um).
e Mobile Phase A: 0.1% Formic Acid in Water.

e Mobile Phase B: Acetonitrile.
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¢ Flow Rate: 1.0 mL/min.

e Detection: UV @ 290 nm (Max absorption of benzodioxole) and 254 nm.

e Temperature: 30 °C.

Gradient Program:

Time (min) % B (ACN) Event

0.0 30 Equilibration

10.0 90 Elution of MOM-Ether
12.0 90 Wash

| 12.1 | 30 | Re-equilibration |

Retention Logic:

e Sesamol (Polar, OH group): Elutes early (~3-4 min).

o« MOM-Sesamol (Non-polar, capped): Elutes late (~8-9 min).

o Self-Validation: If the peak at ~4 min persists, the reaction is incomplete.

Analytical Workflow Diagram

This decision tree guides the analyst through the characterization process, ensuring no critical
quality attribute is overlooked.

Diagram 2: Characterization Decision Tree
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Caption: Step-by-step analytical decision tree for releasing 1,3-Benzodioxole, 5-
(methoxymethoxy)-.

Stability & Storage Protocol

MOM ethers are acid-sensitive.
o Storage: Store under inert atmosphere (

or Ar) at 2-8 °C.

e Avoid: Exposure to protic acids (HCI, AcOH) or Lewis acids, which will hydrolyze the MOM
group back to the phenol.

o Re-test: If stored > 6 months, verify purity via TLC/HPLC before use to check for hydrolysis
(appearance of Sesamol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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